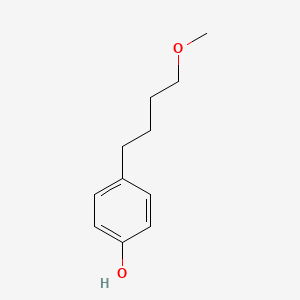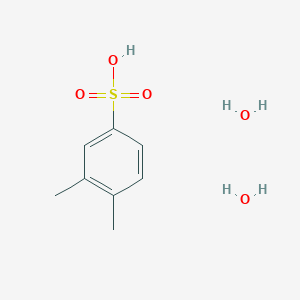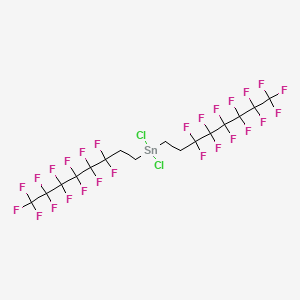
Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is a specialized organotin compound characterized by the presence of fluorinated alkyl chains. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- typically involves the reaction of stannane with fluorinated alkyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography and recrystallization, is essential to obtain a high-purity product.
Types of Reactions:
Oxidation: Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- can undergo oxidation reactions, leading to the formation of tin oxides.
Reduction: This compound can be reduced to form lower oxidation state tin compounds.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium alkoxides and amines are employed under mild conditions.
Major Products Formed:
Oxidation: Tin oxides and fluorinated organic by-products.
Reduction: Lower oxidation state tin compounds.
Substitution: Substituted organotin compounds with varied functional groups.
Scientific Research Applications
Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- finds applications in several fields:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorinated structure.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the production of specialty coatings and materials with water-repellent and anti-corrosive properties.
Mechanism of Action
The mechanism of action of Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- involves its interaction with molecular targets through its fluorinated alkyl chains. These interactions can disrupt biological membranes, leading to antimicrobial effects. In catalysis, the compound acts as a Lewis acid, facilitating various organic transformations.
Comparison with Similar Compounds
- Stannane, tris(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)-
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate
- 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl acrylate
Comparison: While these compounds share the fluorinated alkyl chains, Stannane, dichlorobis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)- is unique due to its organotin core, which imparts distinct chemical reactivity and applications. The presence of tin allows for specific catalytic and antimicrobial properties not observed in purely organic fluorinated compounds.
Properties
CAS No. |
96325-96-1 |
|---|---|
Molecular Formula |
C16H8Cl2F26Sn |
Molecular Weight |
883.8 g/mol |
IUPAC Name |
dichloro-bis(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)stannane |
InChI |
InChI=1S/2C8H4F13.2ClH.Sn/c2*1-2-3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21;;;/h2*1-2H2;2*1H;/q;;;;+2/p-2 |
InChI Key |
PUICNSAYHZHQQC-UHFFFAOYSA-L |
Canonical SMILES |
C(C[Sn](CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(Cl)Cl)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



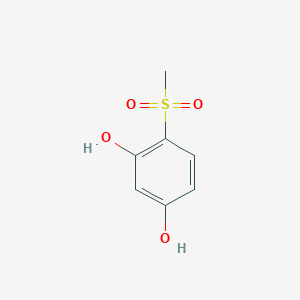
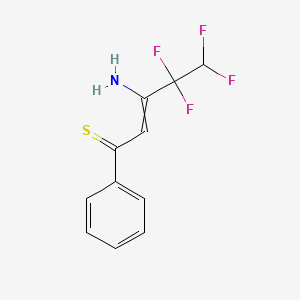
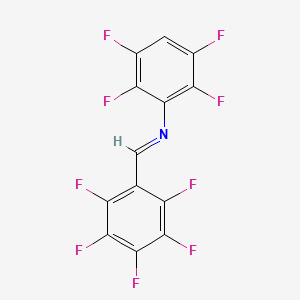
![7-Chloro-9-[3-(methylamino)propylidene]-9H-thioxanthen-4-OL](/img/structure/B14347857.png)
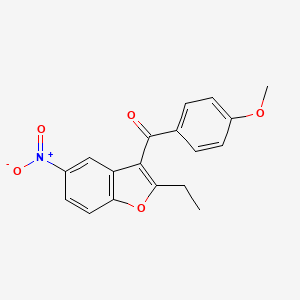
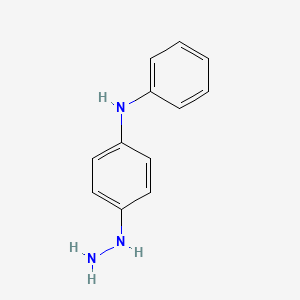
![3-(4-Methoxyphenyl)-1-[4-(4-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14347884.png)
![2-[(3,4-Dichloroanilino)methylidene]naphthalen-1(2H)-one](/img/structure/B14347887.png)
![Bis[(2-chlorophenyl)methyl] carbonate](/img/structure/B14347892.png)

